molecular formula C16H18N2O5S B8042145 7-amino-N,N-bis(2-hydroxyethyl)dibenzofuran-2-sulfonamide

7-amino-N,N-bis(2-hydroxyethyl)dibenzofuran-2-sulfonamide

Cat. No.: B8042145
M. Wt: 350.4 g/mol
InChI Key: HOBQWULSAZUKJD-UHFFFAOYSA-N
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Description

7-amino-N,N-bis(2-hydroxyethyl)dibenzofuran-2-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes an amino group, two hydroxyethyl groups, and a sulfonamide group attached to a dibenzofuran core.

Properties

IUPAC Name

7-amino-N,N-bis(2-hydroxyethyl)dibenzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c17-11-1-3-13-14-10-12(2-4-15(14)23-16(13)9-11)24(21,22)18(5-7-19)6-8-20/h1-4,9-10,19-20H,5-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBQWULSAZUKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C2C=C(C=C3)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-N,N-bis(2-hydroxyethyl)dibenzofuran-2-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This is followed by the introduction of the sulfonamide group and the subsequent addition of the amino and hydroxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

7-amino-N,N-bis(2-hydroxyethyl)dibenzofuran-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-amino-N,N-bis(2-hydroxyethyl)dibenzofuran-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-amino-N,N-bis(2-hydroxyethyl)dibenzofuran-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and dibenzofuran derivatives, such as:

  • N,N-bis(2-hydroxyethyl)isopropanolamine
  • N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid

Uniqueness

What sets 7-amino-N,N-bis(2-hydroxyethyl)dibenzofuran-2-sulfonamide apart is its combination of functional groups, which confer unique chemical properties and biological activities

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